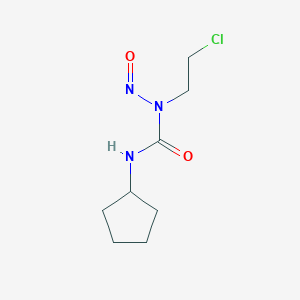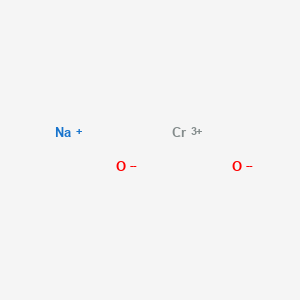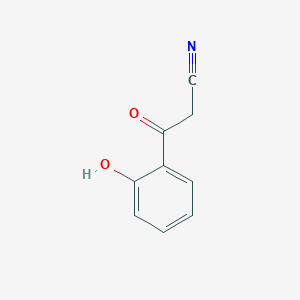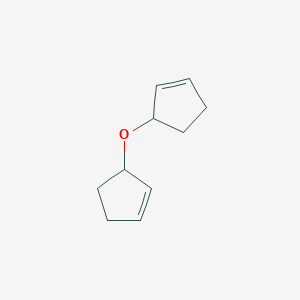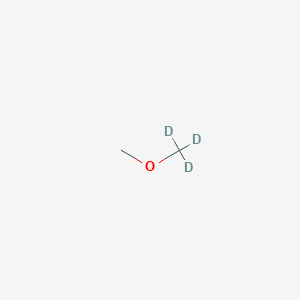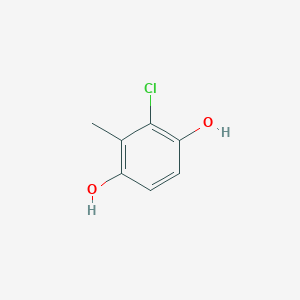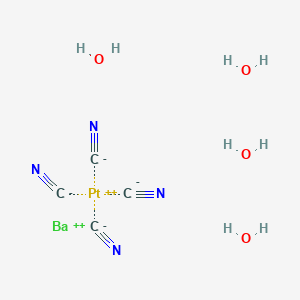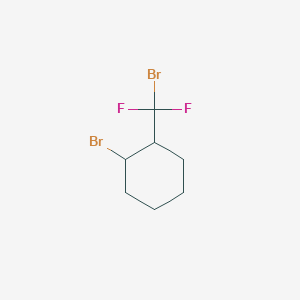
1-Bromo-2-(bromodifluoromethyl)cyclohexane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexane derivatives, including those substituted with bromo and difluoromethyl groups, often involves intricate reactions that can discriminate between different olefins within the cyclohexane system. For example, intramolecular bromo-amination of 1,4-cyclohexadiene aminal via a one-pot process showcases the complexity and precision required in synthesizing such compounds (Fujioka et al., 2006).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of brominated cyclohexane derivatives. Studies have established configurations and stereochemistry for various brominated compounds, providing insight into the structural intricacies of these molecules (Han et al., 1999).
Chemical Reactions and Properties
Brominated cyclohexanes participate in a range of chemical reactions, including bromoamination, cyclization, and bromination processes. These reactions are influenced by the presence of bromine and other substituents, which can lead to various products depending on the reaction conditions and the specific structure of the cyclohexane derivative involved (Lee et al., 2009).
Applications De Recherche Scientifique
Asymmetric Synthesis : A study showed that intramolecular bromo-amination of cyclohexa-2,5-dienyl-1-methylaldehyde and 1,2-diaryl-1,2-diamine leads to the asymmetric synthesis of (-)-gamma-lycorane, indicating the potential for stereo-selective synthesis using bromo-cyclohexane derivatives (Fujioka et al., 2006).
Phosphorescence Study : The study of 6-bromo-2-naphthol in the presence of beta-cyclodextrin and cyclohexane demonstrated enhanced room-temperature phosphorescence, providing insights into molecular interactions involving bromo-cyclohexane compounds (Escandar & Boldrini, 2001).
Chemical Reactions and Kinetics : A study investigated the reaction kinetics of bis(sym-collidine)bromonium triflate with various alkenes, including cyclohexene. This research provides insights into the reaction mechanisms of bromo-cyclohexane derivatives (Neverov & Brown, 1998).
Photochemical Behavior : The photochemical reduction of 2-Bromo-4,4-dimethyl-2-cyclohexenone in different solvents, including cyclohexane, was studied, revealing details about the photochemical behavior of bromo-cyclohexane compounds (Hombrecher & Margaretha, 1982).
Palladium-Catalyzed Cross-Coupling : A review highlighted the use of 2-bromo-cyclohexenecarbaldehyde under palladium-catalyzed conditions, suggesting applications in synthetic chemistry, particularly in creating biologically and medicinally relevant compounds (Ghosh & Ray, 2017).
Propriétés
IUPAC Name |
1-bromo-2-[bromo(difluoro)methyl]cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCUYVZBWZWWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933105 | |
| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(bromodifluoromethyl)cyclohexane | |
CAS RN |
14737-09-8 | |
| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14737-09-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



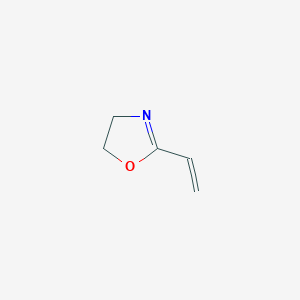
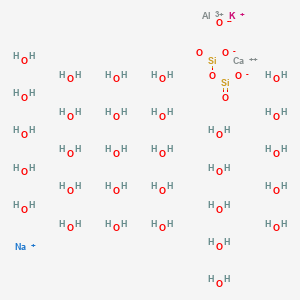
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
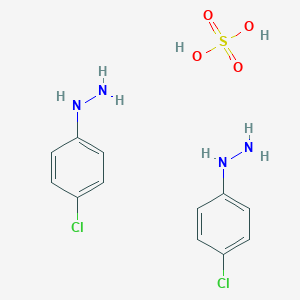

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
